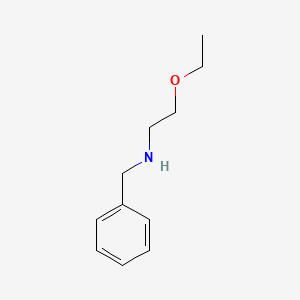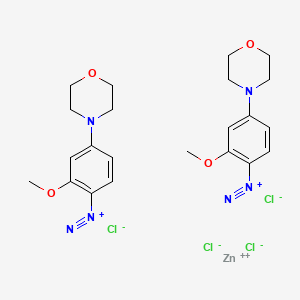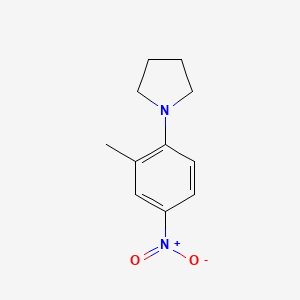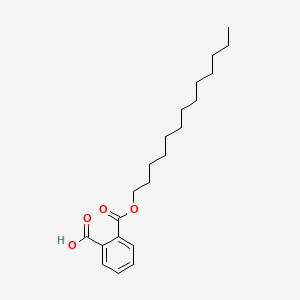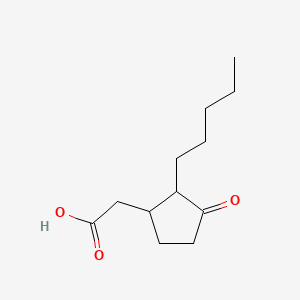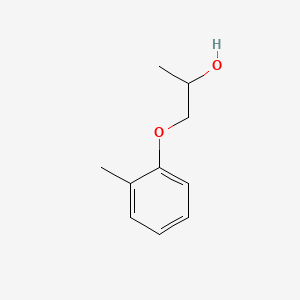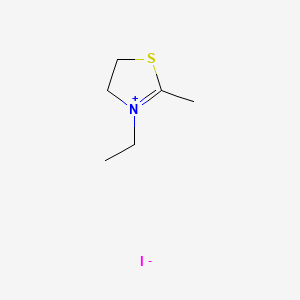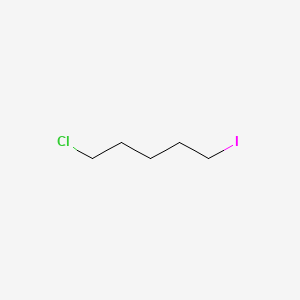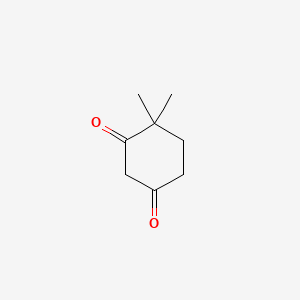
4,4-Dimethyl-1,3-cyclohexanedione
説明
Standard molar enthalpy of formation of 4,4-dimethyl-1,3-cyclohexanedione in the gaseous state at 298.15K has been determined.
科学的研究の応用
Trace Analysis of Aldehydes
4,4-Dimethyl-1,3-cyclohexanedione, also known as dimedone, is a highly specific and sensitive reagent for the determination of aldehydes. It has been adapted for the high-performance liquid chromatographic analysis of these compounds through precolumn derivatization. This application is significant in environmental and industrial sample analysis (Mopper, Stahovec, & Johnson, 1983).
Synthesis of Substituted Cyclopentanediones
The compound has been used in the synthesis of various substituted 4,4-dimethyl-1,3-cyclopentanediones. These synthesized compounds have potential applications in various chemical processes and synthesis pathways (Pooter & Schamp, 2010).
Catalysis in Chemical Synthesis
Dimedone serves as a catalyst in the multicomponent synthesis of 1,4-dihydropyridines. This process, known as the Hantzsch reaction, benefits from the stability and efficiency of dimedone as a catalyst in solvent-free conditions (Mansoor et al., 2012).
Spectrophotometric Analysis
It reacts with selenium(IV) in acid aqueous solution to form a benzoxaselenol, which is useful in spectrophotometric analysis. This property is utilized in the analysis of materials like fire-refined copper (Bodini, Pardo, & Arancibia, 1990).
Structural Studies
The crystal structure of dimedone has been studied, providing valuable information about its molecular geometry and hydrogen bonding, which is essential for understanding its reactivity and interaction in various chemical reactions (Bolte & Scholtyssik, 1997).
Radiation Protection in Biological Systems
Interestingly, this compound has shown protective effects against radiation in biological systems like Escherichia coli, suggesting potential applications in radiobiology (Pittillo & Lucas, 1968).
Synthesis of Xanthenes
It is also used in the efficient synthesis of xanthene derivatives. These organic compounds have a wide range of applications in pharmaceuticals and as organic dyes (Kumar & Sandhu, 2010).
Green Chemistry Applications
The compound plays a role in green chemistry, being used in environmentally friendly synthesis processes such asthe preparation of xanthenes and bis-5,5-dimethyl-1,3-cyclohexanediones. This method leverages the principles of green chemistry, emphasizing solvent-free reactions and sustainable practices (Kumar, Suresh, & Sandhu, 2013).
Ionic Liquid-Mediated Synthesis
This compound is utilized in the synthesis of 1,8-dioxo-octahydroxanthene derivatives using ionic liquids under microwave irradiation. This represents an efficient and environmentally benign procedure, highlighting the synergy of ionic liquids and microwave technology in chemical synthesis (Dadhania, Patel, & Raval, 2017).
Ultrasound-Assisted Synthesis
The compound is used in the synthesis of 2,2'-arylmethylene bis derivatives catalyzed by urea under ultrasound, which offers a high-yield, environment-friendly, and simplified method. This approach demonstrates the use of ultrasound as a beneficial tool in chemical synthesis (Li, Li, Song, & Chen, 2012).
High-Pressure Studies
High-pressure X-ray diffraction studies of dimedone, a derivative of this compound, provide insights into its structural behavior under varying pressure conditions. This is crucial for understanding the material's properties in different environmental settings (Katrusiak, 1991).
Catalysis in Organic Synthesis
Nano-TiO2 has been used as a catalyst in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives with this compound. The method is noted for its simplicity, high yield, and the recyclability of the catalyst, making it an efficient approach in organic synthesis (Khazaei et al., 2013).
Solid-State Radical Reactions
In solid-state conditions, manganese(III) acetate-mediated radical reactions of 1,3-cyclohexanedione and its derivatives, including this compound, have been efficiently conducted through mechanical milling. This technique offers an innovative approach to chemical reactions at room temperature (Zhang, Wang, Miao, Dong, & Shen, 2004).
作用機序
4,4-Dimethyl-1,3-cyclohexanedione: (also known as dimedone) primarily targets enzymes involved in nucleophilic addition reactions. Its structure contains two carbonyl groups, which are susceptible to nucleophilic attack. The compound’s primary targets include:
Action Environment:
Environmental factors impact dimedone’s action:
生化学分析
Biochemical Properties
4,4-Dimethyl-1,3-cyclohexanedione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been employed in the synthesis of a series of 4-aryl-6,6-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones via the Biginelli reaction . The interactions of this compound with these biomolecules are crucial for its function in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that this compound has a standard molar enthalpy of formation in the gaseous state at 298.15K . Understanding these temporal effects is essential for its application in biochemical research.
特性
IUPAC Name |
4,4-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-3-6(9)5-7(8)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPBTCNKJQJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204739 | |
| Record name | 1,3-Cyclohexanedione, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562-46-9 | |
| Record name | 1,3-Cyclohexanedione, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedione, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of 4,4-Dimethyl-1,3-cyclohexanedione in organic synthesis?
A1: this compound is a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds like dihydropyridines. [] It serves as a reagent in the Hantzsch reaction, a multi-component condensation, to form these nitrogen-containing heterocycles, which are often explored for their potential biological activity. []
Q2: Can you elaborate on the synthesis of filicinic acid using this compound as a starting material?
A2: Filicinic acid, a natural product, can be synthesized efficiently starting from 4,4-Dimethyl-2-cyclohexenone, a close derivative of this compound. [] The process involves a series of reactions, including chlorination to form 2,3,5,6-tetrachloro-4,4-dimethyl-2,5-cyclohexadienone, followed by substitution with methoxide and subsequent reactions to yield filicinic acid. [] This synthetic route highlights the versatility of this compound derivatives in accessing complex molecules.
Q3: How is this compound synthesized efficiently?
A4: A straightforward and high-yielding synthesis of this compound involves reacting methyl propenoate (methyl methacrylate) with 3-Methyl-2-butanone (isopropyl methyl ketone) in the presence of sodium methoxide in xylene. [] This method offers a convenient route to obtain this important synthetic building block.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)
